molecular formula C21H25N5O B5554042 [4-(1-benzylimidazol-2-yl)piperidin-1-yl]-(5-ethyl-1H-pyrazol-3-yl)methanone

[4-(1-benzylimidazol-2-yl)piperidin-1-yl]-(5-ethyl-1H-pyrazol-3-yl)methanone

Cat. No.: B5554042
M. Wt: 363.5 g/mol
InChI Key: KMEJVJYLQGWWFE-UHFFFAOYSA-N
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Description

[4-(1-benzylimidazol-2-yl)piperidin-1-yl]-(5-ethyl-1H-pyrazol-3-yl)methanone is a complex organic compound that features a combination of imidazole, piperidine, and pyrazole moieties These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1-benzylimidazol-2-yl)piperidin-1-yl]-(5-ethyl-1H-pyrazol-3-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling under controlled conditions. For instance, the imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde . The piperidine ring can be formed via hydrogenation of pyridine derivatives . The final coupling step often requires the use of strong bases or catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

[4-(1-benzylimidazol-2-yl)piperidin-1-yl]-(5-ethyl-1H-pyrazol-3-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydride, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

[4-(1-benzylimidazol-2-yl)piperidin-1-yl]-(5-ethyl-1H-pyrazol-3-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of [4-(1-benzylimidazol-2-yl)piperidin-1-yl]-(5-ethyl-1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzyme activity and protein function . The piperidine and pyrazole rings may interact with various receptors and enzymes, modulating biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets [4-(1-benzylimidazol-2-yl)piperidin-1-yl]-(5-ethyl-1H-pyrazol-3-yl)methanone apart is its unique combination of three different heterocyclic rings, each contributing distinct chemical and biological properties

Properties

IUPAC Name

[4-(1-benzylimidazol-2-yl)piperidin-1-yl]-(5-ethyl-1H-pyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O/c1-2-18-14-19(24-23-18)21(27)25-11-8-17(9-12-25)20-22-10-13-26(20)15-16-6-4-3-5-7-16/h3-7,10,13-14,17H,2,8-9,11-12,15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEJVJYLQGWWFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1)C(=O)N2CCC(CC2)C3=NC=CN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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